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Compound of Interest

Compound Name: (R)-3-Amino-1,2-propanediol

Cat. No.: B152324 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-3-Amino-
1,2-propanediol, a versatile chiral building block crucial in pharmaceutical synthesis.[1][2] This

document is intended for researchers, scientists, and drug development professionals, offering

a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The focus is on not only presenting the spectral data but also on the

rationale behind the spectral features and the experimental considerations for acquiring high-

quality data.

Introduction to (R)-3-Amino-1,2-propanediol
(R)-3-Amino-1,2-propanediol (also known as (R)-isoserinol) is a chiral aminodiol with the

molecular formula C₃H₉NO₂ and a molecular weight of 91.11 g/mol .[3][4] Its structure,

containing a primary amine and two hydroxyl groups, makes it a valuable precursor in the

synthesis of various active pharmaceutical ingredients (APIs), including non-ionic contrast

agents like iohexol and iodixanol.[2] The stereochemistry of the molecule is critical for its

biological activity and the efficacy of the final drug product. Therefore, unambiguous

characterization of its structure and stereochemical integrity is paramount.

Molecular Structure and Key Spectroscopic
Features
The structural attributes of (R)-3-Amino-1,2-propanediol give rise to a unique spectroscopic

fingerprint. The presence of O-H, N-H, C-O, C-N, and C-H bonds, along with three distinct
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carbon environments, forms the basis of its characterization by IR, NMR, and MS.

Caption: Molecular structure of (R)-3-Amino-1,2-propanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For (R)-3-Amino-1,2-propanediol, both ¹H and ¹³C NMR provide critical

information about its carbon skeleton and the connectivity of protons.

¹H NMR Spectroscopy
The proton NMR spectrum of (R)-3-Amino-1,2-propanediol, typically acquired in a deuterated

solvent like D₂O or DMSO-d₆, reveals five distinct proton environments. The choice of solvent

is critical as it can affect the chemical shifts of exchangeable protons (OH and NH₂).

Proton Assignment
Typical Chemical

Shift (δ) ppm
Multiplicity Integration

H-1 (CH₂) ~3.3-3.5 dd 2H

H-2 (CH) ~3.6-3.8 m 1H

H-3 (CH₂) ~2.5-2.7 dd 2H

OH Variable br s 2H

NH₂ Variable br s 2H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Expertise & Experience in Interpretation:

The diastereotopic protons on C1 and C3 give rise to complex splitting patterns (doublet of

doublets, dd), a consequence of their distinct magnetic environments adjacent to the chiral

center (C2).

The methine proton (H-2) is coupled to the protons on C1 and C3, resulting in a multiplet

(m).
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The signals for the hydroxyl (OH) and amine (NH₂) protons are often broad and their

chemical shifts are highly dependent on factors like solvent, temperature, and concentration

due to proton exchange. In D₂O, these peaks will disappear due to deuterium exchange,

which can be a useful diagnostic experiment.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[5]

(R)-3-Amino-1,2-propanediol exhibits three distinct carbon signals, corresponding to the three

carbon atoms in the structure.

Carbon Assignment Typical Chemical Shift (δ) ppm

C-1 (CH₂) ~65-67

C-2 (CH) ~72-74

C-3 (CH₂) ~45-47

Note: Chemical shifts are approximate and can vary based on solvent.

Expertise & Experience in Interpretation:

The chemical shifts are consistent with a propanediol structure bearing an amino group. The

carbons attached to the electronegative oxygen atoms (C1 and C2) are deshielded and

appear at higher chemical shifts compared to the carbon attached to the nitrogen atom (C3).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to

differentiate between CH, CH₂, and CH₃ groups, confirming the assignments.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of (R)-3-Amino-1,2-propanediol in
0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.
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¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12

ppm.

To confirm exchangeable protons, add a drop of D₂O to the sample and re-acquire the

spectrum.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-220 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of (R)-3-Amino-1,2-propanediol is characterized by strong, broad

absorptions corresponding to the O-H and N-H stretching vibrations, as well as distinct C-O

and C-N stretching bands.[6]

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity

O-H Stretch (alcohol) 3200-3600 Strong, Broad

N-H Stretch (amine) 3100-3500 Medium, Broad

C-H Stretch (alkane) 2850-3000 Medium

N-H Bend (amine) 1590-1650 Medium

C-O Stretch (alcohol) 1000-1260 Strong

C-N Stretch (amine) 1020-1250 Medium
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Expertise & Experience in Interpretation:

The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding, which

is extensive in this molecule due to the presence of multiple donor and acceptor sites.

The overlap of the O-H and N-H stretching regions can sometimes make it challenging to

resolve the individual peaks.

The C-O stretching region often shows multiple bands due to the primary and secondary

alcohol functionalities.

Experimental Protocol for IR Data Acquisition (ATR-
FTIR)

Sample Preparation: Place a small amount of the solid (R)-3-Amino-1,2-propanediol
directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.[7][8] For (R)-3-Amino-1,2-propanediol,
electron ionization (EI) is a common technique.
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m/z Proposed Fragment Significance

91 [C₃H₉NO₂]⁺ Molecular Ion (M⁺)

74 [M - NH₃]⁺ Loss of ammonia

60 [CH₂=CH(OH)₂]⁺

44 [CH₂(OH)₂]⁺

31 [CH₂OH]⁺

30 [CH₂NH₂]⁺

Expertise & Experience in Interpretation:

The molecular ion peak at m/z 91 confirms the molecular weight of the compound.[7]

The fragmentation pattern is consistent with the structure of an amino alcohol. Common

fragmentation pathways include the loss of small, stable molecules like ammonia (NH₃) and

water (H₂O), as well as cleavage of C-C bonds.

The base peak (the most intense peak) can vary depending on the ionization energy, but

fragments at m/z 30 and 31 are typically prominent.

Experimental Protocol for MS Data Acquisition (GC-MS
with EI)

Sample Preparation: Prepare a dilute solution of (R)-3-Amino-1,2-propanediol in a volatile

solvent like methanol or dichloromethane.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an Electron Ionization (EI) source.

GC Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
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Use a suitable capillary column (e.g., a polar column like a wax column) and a

temperature program to separate the analyte from the solvent and any impurities.

MS Detection:

As the analyte elutes from the GC column, it enters the MS ion source.

Ionize the molecules using a standard electron energy of 70 eV.

Scan a mass range of, for example, m/z 25-200.

Data Analysis: Identify the peak corresponding to (R)-3-Amino-1,2-propanediol in the total

ion chromatogram and analyze the corresponding mass spectrum.

Sample
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Caption: Workflow for spectroscopic analysis of (R)-3-Amino-1,2-propanediol.

Conclusion
The comprehensive spectroscopic analysis of (R)-3-Amino-1,2-propanediol using NMR, IR,

and MS provides a self-validating system for its structural confirmation and purity assessment.

Each technique offers complementary information, and together they create a detailed

molecular portrait. For scientists in pharmaceutical development, a thorough understanding of
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this data is essential for quality control, reaction monitoring, and ensuring the integrity of this

critical chiral intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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